molecular formula C6H6BrMgN B6355922 2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in THF CAS No. 2368881-70-1

2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in THF

Cat. No.: B6355922
CAS No.: 2368881-70-1
M. Wt: 196.33 g/mol
InChI Key: AIEZABHTLNZJQD-UHFFFAOYSA-M
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Description

2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a chemical compound with the molecular formula C6H6BrMgN. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valued for its ability to act as a nucleophile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpyridin-5-ylmagnesium bromide is typically synthesized through the reaction of 2-methylpyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

2-Methylpyridine+Mg+Br22-Methylpyridin-5-ylmagnesium bromide\text{2-Methylpyridine} + \text{Mg} + \text{Br}_2 \rightarrow \text{2-Methylpyridin-5-ylmagnesium bromide} 2-Methylpyridine+Mg+Br2​→2-Methylpyridin-5-ylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of 2-Methylpyridin-5-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of THF as a solvent helps stabilize the Grignard reagent and facilitates the reaction process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridin-5-ylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used with 2-Methylpyridin-5-ylmagnesium bromide include aldehydes, ketones, and alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Major Products

The major products formed from reactions involving 2-Methylpyridin-5-ylmagnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction.

Scientific Research Applications

2-Methylpyridin-5-ylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.

    Material Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Research: It is used in the modification of biomolecules for various biological studies.

Mechanism of Action

The mechanism of action of 2-Methylpyridin-5-ylmagnesium bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in various substrates, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups in aldehydes and ketones, as well as halides in alkyl halides.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.

    Methylmagnesium bromide: A simpler Grignard reagent used for forming carbon-carbon bonds.

    Ethylmagnesium bromide: Used in organic synthesis for similar purposes.

Uniqueness

2-Methylpyridin-5-ylmagnesium bromide is unique due to the presence of the pyridine ring, which can participate in additional coordination chemistry and provide different reactivity compared to simpler Grignard reagents.

Properties

IUPAC Name

magnesium;6-methyl-3H-pyridin-3-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZABHTLNZJQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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